BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 3,3-
Dimethylpentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3,3-Dimethylpentan-1-ol

Cat. No.: B097394

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylpentan-1-ol is a primary alcohol with a unique branched structure that lends it
particular physical and chemical properties. This technical guide provides a comprehensive
overview of its molecular structure, physicochemical characteristics, and general synthetic
approaches. Due to the limited availability of public domain experimental data, this document
also discusses the expected spectroscopic characteristics based on its structure and provides
general information on the biological effects of primary alcohols. This guide is intended to serve
as a foundational resource for researchers and professionals in drug development and
chemical synthesis.

Molecular Structure and Identification

3,3-Dimethylpentan-1-ol, a structural isomer of heptanol, is characterized by a pentyl chain
with two methyl groups attached to the third carbon atom and a primary hydroxyl group at the
first position.

Chemical Identifiers:
e IUPAC Name: 3,3-Dimethylpentan-1-ol[1]

e Chemical Formula: C7H160O[1][2]
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e CAS Number: 19264-94-9[1][2]
» Canonical SMILES: CCC(C)(C)CCO[Z]
e InChl Key: IFDHMBHPLKHMOY-UHFFFAOY SA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of 3,3-Dimethylpentan-1-ol is presented in
the table below. It is important to note that some of these values are predicted or estimated due
to the scarcity of experimentally determined data in peer-reviewed literature.

Property Value Source
Molecular Weight 116.20 g/mol [1112]
Boiling Point 167 °C [2]
Density 0.828 g/cm? [2]
Refractive Index 1.426 [2]
LogP (predicted) 2.2 [2]
Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor
ydrog p 1 2]
Count

Spectroscopic Data (Predicted)

Detailed experimental spectra for 3,3-Dimethylpentan-1-ol are not readily available in public
spectral databases. However, based on its molecular structure, the expected spectral
characteristics can be predicted. For comparison, data for the structurally related alkane, 3,3-
dimethylpentane, is available and can provide some insights into the signals expected from the
carbon backbone.[3][4]

'H NMR Spectroscopy (Predicted)
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The proton NMR spectrum of 3,3-Dimethylpentan-1-ol is expected to show distinct signals

corresponding to the different proton environments in the molecule.

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~3.6 Triplet 2H -CH2-OH

~1.5 Triplet 2H -C(CHs)2-CHa2-

~1.2 Quartet 2H -CHz2-CHs

~0.9 Singlet 6H -C(CHs)2-

~0.8 Triplet 3H -CH2-CHs

Variable Singlet 1H -OH

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the seven carbon atoms in their unique chemical

environments.

Chemical Shift (ppm)

Assignment

~60-65 -CH2-OH

~45-50 -C(CHs3)2-CHa-

~35-40 -C(CHs)2-

~25-30 -C(CHs3)2-

~20-25 -CH2-CHs

~10-15 -CH2-CHs

~5-10 gem-dimethyl carbons

Infrared (IR) Spectroscopy (Predicted)
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The IR spectrum of 3,3-Dimethylpentan-1-ol is expected to exhibit characteristic absorption
bands for its functional groups.

Wavenumber (cm~?) Vibration Functional Group
3200-3600 (broad) O-H stretch Alcohol

2850-3000 C-H stretch Aliphatic

1450-1470 C-H bend Aliphatic

1365-1385 C-H bend (gem-dimethyl) Alkane

1050-1150 C-O stretch Primary Alcohol

Mass Spectrometry (Predicted)

The mass spectrum of 3,3-Dimethylpentan-1-ol would likely show a molecular ion peak (M+)
at m/z = 116. Common fragmentation patterns for primary alcohols would be expected,
including the loss of water (M-18) and alpha-cleavage.

Synthesis of 3,3-Dimethylpentan-1-ol

While specific, detailed experimental protocols for the synthesis of 3,3-Dimethylpentan-1-ol
are not widely published, a general and plausible synthetic route involves the hydroboration-
oxidation of a corresponding alkene. A common precursor would be 3,3-dimethyl-1-pentene.

General Experimental Protocol: Hydroboration-
Oxidation of 3,3-Dimethyl-1-pentene

Disclaimer: This is a generalized protocol and has not been optimized for 3,3-Dimethylpentan-
1-ol. Appropriate safety precautions must be taken when handling all chemicals.

Materials:
¢ 3,3-Dimethyl-1-pentene

o Borane-tetrahydrofuran complex (BHs-THF)
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o Tetrahydrofuran (THF), anhydrous

e Sodium hydroxide (NaOH) solution

e Hydrogen peroxide (H202), 30% solution

o Diethyl ether

o Saturated sodium chloride solution (brine)

e Anhydrous magnesium sulfate

Procedure:

e Adry, nitrogen-flushed round-bottom flask is charged with 3,3-dimethyl-1-pentene and
anhydrous THF.

e The solution is cooled in an ice bath.

e A solution of BHs-THF is added dropwise to the stirred solution while maintaining the
temperature at 0-5 °C.

e The reaction mixture is allowed to warm to room temperature and stirred for several hours.

e The flask is cooled again in an ice bath, and a solution of NaOH is carefully added, followed
by the slow, dropwise addition of 30% H20-.

e The mixture is stirred at room temperature for a few hours.

e The layers are separated, and the aqueous layer is extracted with diethyl ether.

o The combined organic layers are washed with brine, dried over anhydrous magnesium
sulfate, filtered, and the solvent is removed under reduced pressure.

e The crude product can be purified by distillation.

Below is a conceptual workflow of this synthesis.
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Caption: General workflow for the synthesis of 3,3-Dimethylpentan-1-ol.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological
activity or interaction with signaling pathways of 3,3-Dimethylpentan-1-ol. However, general
effects of primary alcohols on biological systems are known.

Primary alcohols can interact with cell membranes, potentially disrupting their structure and
function. They are also known to be metabolized in the liver by alcohol dehydrogenase and
aldehyde dehydrogenase. The biological effects of simple alcohols are often attributed to their
interactions with proteins rather than lipids in cell membranes.

The diagram below illustrates a simplified, generalized pathway for the metabolism of a primary

alcohol.

Alcohol Aldehyde

Primary Alcohol Dehydrogenase . Dehydrogenase .
(e.g., 3,3-Dimethylpentan-1-ol) - -

) ) | Further Metabolism
Caboviceed “| (e.g., Citric Acid Cycle)

Aldehyde

Click to download full resolution via product page

Caption: Generalized metabolic pathway of a primary alcohol.

Conclusion

3,3-Dimethylpentan-1-ol is a primary alcohol with a defined structure and predictable
physicochemical properties. While detailed experimental data, particularly spectroscopic and
comprehensive biological activity studies, are not widely available, this guide provides a
foundational understanding of this molecule. The provided general synthetic protocol and
predicted spectral data can serve as a starting point for researchers interested in the synthesis
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and characterization of this compound. Further research is warranted to fully elucidate its
chemical and biological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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